Methyl 2-cyanopyrimidine-5-carboxylate
Overview
Description
Methyl 2-cyanopyrimidine-5-carboxylate is an organic compound with the molecular formula C7H5N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyanopyrimidine-5-carboxylate typically involves the reaction of 2-cyanopyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyanopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-cyanopyrimidine-5-carboxylic acid.
Reduction: Methyl 2-aminopyrimidine-5-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyanopyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-cyanopyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 2-cyanopyrimidine-5-carboxylic acid
- Methyl 2-aminopyrimidine-5-carboxylate
- 2-cyanopyrimidine-5-carboxamide
Comparison: Methyl 2-cyanopyrimidine-5-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the ester group makes it more lipophilic, which can influence its biological activity and solubility in organic solvents .
Biological Activity
Methyl 2-cyanopyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Synthesis
This compound features a pyrimidine ring substituted with a cyano group and a carboxylate moiety. Its synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives. The compound is often used as an intermediate in the synthesis of more complex organic molecules, which can lead to various pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve interference with bacterial enzyme systems, although specific targets remain to be fully elucidated.
Anticancer Activity
One of the most promising aspects of this compound is its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values (the concentration required to inhibit cell growth by 50%) are reported to be in the low micromolar range, indicating potent activity against these cell lines .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, such as the ERK5 pathway, which is critical for cancer cell growth and migration . Additionally, it may modulate apoptotic pathways by increasing levels of pro-apoptotic factors like caspases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, substituents on the pyrimidine ring can enhance or diminish its potency against cancer cells. Electron-donating groups tend to improve activity, while bulky or electron-withdrawing groups may reduce efficacy .
Case Studies
- Anticancer Efficacy : A study evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that specific modifications led to significant improvements in anticancer activity, highlighting the importance of structure optimization in drug development .
- Antimicrobial Testing : In another study, the compound was tested against a panel of bacteria, demonstrating effective inhibition comparable to established antibiotics. This suggests potential for further development as an antimicrobial agent.
Properties
IUPAC Name |
methyl 2-cyanopyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJTUFENMZUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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